InChI=1S/C15H20O4/c1-3-18-14(16)13(15(17)19-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
. Diethyl 2-phenethylmalonate is a synthetic compound classified as a malonic ester derivative. It contains a malonic acid backbone with two ethyl ester groups and a phenethyl group attached to the second carbon. This compound is not found in nature but serves as a significant intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds and complex molecules due to its reactive functional groups.
Diethyl 2-phenethylmalonate is typically synthesized through alkylation reactions involving diethyl acetamidomalonate and phenethyl bromide. It belongs to the class of malonic esters, which are widely used in organic chemistry for their electrophilic and nucleophilic properties, making them versatile building blocks in synthetic pathways.
The synthesis of diethyl 2-phenethylmalonate generally involves the following steps:
The general reaction can be summarized as follows:
Diethyl 2-phenethylmalonate participates in various chemical reactions due to its electrophilic carbonyl groups and nucleophilic sites. Common reactions include:
While diethyl 2-phenethylmalonate does not have a defined mechanism of action akin to pharmaceuticals, its reactivity stems from its functional groups. The malonic ester framework allows for electrophilic attack on the carbonyl carbons, enabling various synthetic transformations. This dual reactivity facilitates applications in organic synthesis, particularly in forming heterocycles and complex organic molecules.
Diethyl 2-phenethylmalonate finds extensive use in scientific research and industrial applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3